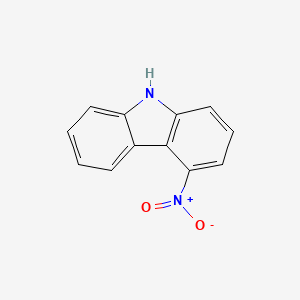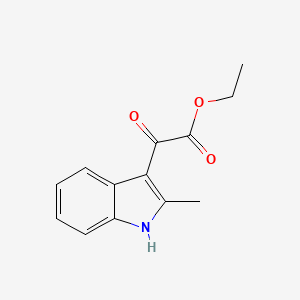
ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate
Vue d'ensemble
Description
- Ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate is a chemical compound with the molecular formula C<sub>12</sub>H<sub>11</sub>NO<sub>3</sub>.
- It belongs to the class of organic compounds known as 3-alkylindoles.
- The compound contains an indole moiety carrying an alkyl chain at the 3-position.
Synthesis Analysis
- The synthesis of this compound involves the reaction between tryptamine and naproxen.
- The newly synthesized naproxen derivative was fully analyzed and characterized using techniques such as 1H and 13C-NMR, UV, IR, and mass spectral data.
Molecular Structure Analysis
- The molecular structure of ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate consists of an indole ring connected to an oxoacetate group via an ethyl linker.
Chemical Reactions Analysis
- The compound can participate in various chemical reactions due to the presence of functional groups such as the oxoacetate and indole moieties.
Physical And Chemical Properties Analysis
- Unfortunately, detailed physical and chemical properties data for this specific compound are not readily available in the literature.
Applications De Recherche Scientifique
Synthesis and Characterization
Ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate serves as a precursor in the synthesis of various complex molecules. The compound's reactivity has been utilized in the formation of substituted 2-((1H-indol-4-yl)oxy)-N'-benzylideneacetohydrazide, demonstrating its application in generating compounds with antimicrobial activity (Prasad, 2017). Similarly, its incorporation into one-pot synthesis strategies has led to the creation of 1,4,5-trisubstituted 1,2,3-triazoles, showcasing its versatility and potential in medicinal chemistry applications (Ahmed et al., 2016).
Mechanistic Studies and Synthetic Applications
The compound has been subjected to mechanistic studies, particularly focusing on its decomposition reactions catalyzed by Lewis acids. These studies aim to uncover new insights into the mechanistic aspects and factors affecting product distribution, highlighting the compound's utility in synthetic organic chemistry (Gioiello et al., 2011). Moreover, it participates in regioselective additions, forming 2-arylamino-2-(2-oxo-2,3-dihydro-1H-indol-3-yl)acetates, a reaction critical for developing new chemical entities with potential biological activities (Koz’minykh et al., 2006).
Bioactive Compound Synthesis
Ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate is instrumental in synthesizing bioactive compounds, including those with cytotoxic and anti-inflammatory properties. Its use in the synthesis of novel compounds from marine sources underlines its importance in discovering new drugs and bioactive materials (Chakraborty & Joy, 2019).
Catalysis and Reaction Mechanisms
Its application extends to catalysis, where it has been used in reactions catalyzed by methylrhenium trioxide, showcasing its versatility in organic synthesis processes, particularly in the transformation of ethyl diazoacetate to various products (Zhu & Espenson, 1996).
Safety And Hazards
- Safety information for this compound is limited. It is essential to handle it with care and follow standard laboratory safety protocols.
Orientations Futures
- Further research is needed to explore the compound’s potential applications, biological activities, and pharmacological properties.
Please note that the information provided here is based on available knowledge up to a certain point, and additional research may be required for a more comprehensive understanding. If you have any specific questions or need further details, feel free to ask! 😊
Propriétés
IUPAC Name |
ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-3-17-13(16)12(15)11-8(2)14-10-7-5-4-6-9(10)11/h4-7,14H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDKVWTARRVILKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(NC2=CC=CC=C21)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20984818 | |
| Record name | Ethyl (2-methyl-1H-indol-3-yl)(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20984818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate | |
CAS RN |
6628-34-8 | |
| Record name | NSC60578 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60578 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl (2-methyl-1H-indol-3-yl)(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20984818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



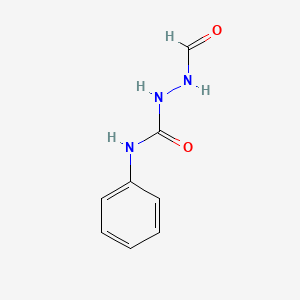
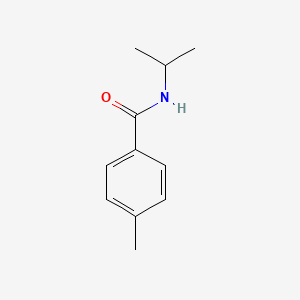

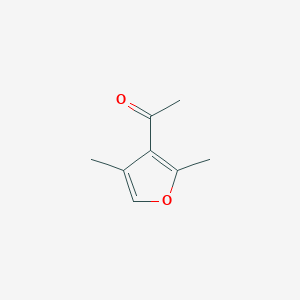
![5-[(4-Sec-butylphenoxy)methyl]-2-furoic acid](/img/structure/B1605152.png)




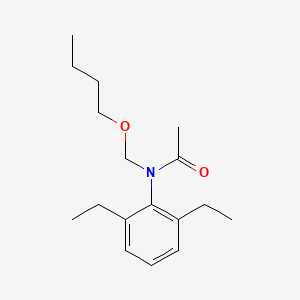
![(2,4-Dichloropyrido[3,2-d]pyrimidin-6-yl)methyl acetate](/img/structure/B1605164.png)
